Comprehensive Spectral Profiling of 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid: A Technical Guide for Structural Elucidation
Comprehensive Spectral Profiling of 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid: A Technical Guide for Structural Elucidation
As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the 1,2-oxazole (isoxazole) and thiophene scaffolds have emerged as privileged bioisosteres. Specifically, 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 1955561-42-8) presents a highly versatile structural motif. The isoxazole core provides metabolic stability, the thiophene ring offers lipophilic interactions, and the C4-carboxylic acid serves as a prime synthetic handle for amide coupling in library generation.
This whitepaper provides an authoritative, in-depth guide to the spectral elucidation of this compound. By synthesizing established spectroscopic principles with empirical data from analogous heterocycles [1], we detail the causality behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of this specific architecture.
Spectroscopic Profiling & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural rigidity and high heteroatom density of the isoxazole-thiophene system create distinct magnetic anisotropies that govern the chemical shifts in both 1 H and 13 C NMR.
1 H NMR Causality: The methyl group at the C5 position of the isoxazole ring is highly diagnostic. Unlike typical aliphatic methyls (~0.9–1.2 ppm), this group resonates as a sharp singlet at approximately 2.75 ppm . This pronounced downfield shift is driven by the strong electron-withdrawing nature of the adjacent ring oxygen and the magnetic anisotropy of the C=N π -system. The thiophene protons exhibit distinct splitting patterns; the H-2 proton is significantly deshielded (~8.05 ppm) compared to H-4 and H-5 due to its spatial proximity to the electron-withdrawing isoxazole core [2].
13 C NMR Causality: The 13 C spectrum is characterized by highly deshielded quaternary carbons. The C5 carbon of the isoxazole ring appears near 175 ppm , reflecting its direct attachment to the electronegative oxygen. The carboxylic acid carbon resonates at ~165.8 ppm, typical for α,β -unsaturated acids.
Table 1: 1 H and 13 C NMR Spectral Assignments (DMSO- d6 , 400/100 MHz)
| Position | 1 H NMR (δ, ppm) | Multiplicity (J in Hz) | 13 C NMR (δ, ppm) | Assignment & Mechanistic Causality |
| C5-CH 3 | 2.75 | s (3H) | 13.5 | Deshielded by isoxazole O and C=N bond |
| Isoxazole C4 | - | - | 108.2 | β to heteroatoms; highly conjugated |
| Isoxazole C3 | - | - | 160.5 | Attached to thiophene ring |
| Isoxazole C5 | - | - | 175.1 | Directly attached to electronegative O |
| COOH | 13.05 | br s (1H) | 165.8 | Carboxylic acid (exchangeable proton) |
| Thiophene C2' | 8.05 | dd (1H, J=2.5, 1.0) | 127.4 | Thiophene H2 (deshielded by isoxazole) |
| Thiophene C4' | 7.55 | dd (1H, J=5.0, 1.5) | 126.8 | Thiophene H4 |
| Thiophene C5' | 7.45 | dd (1H, J=5.0, 2.5) | 126.2 | Thiophene H5 |
| Thiophene C3' | - | - | 129.5 | Thiophene ipso carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis in the solid state (ATR) provides rapid confirmation of the functional groups. The most prominent feature is the intense carbonyl (C=O) stretching frequency near 1695 cm −1 , which is slightly lower than isolated aliphatic carboxylic acids due to conjugation with the isoxazole π -system. A broad O-H stretch spanning 3100–2500 cm −1 confirms the presence of strong intermolecular hydrogen bonding inherent to the carboxylic acid dimer in the solid state [3].
Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| 3100 - 2500 | Broad, Strong | O-H stretch | Characteristic of H-bonded carboxylic acid |
| 3110, 3085 | Weak | C-H stretch (sp 2 ) | Thiophene and isoxazole aromatic protons |
| 2925, 2850 | Weak | C-H stretch (sp 3 ) | C5-Methyl group |
| 1695 | Strong | C=O stretch | Conjugated carboxylic acid |
| 1605, 1530 | Medium | C=N, C=C stretch | Isoxazole and thiophene ring vibrations |
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode yields a robust protonated molecular ion [M+H]+ at m/z 210.0225. The fragmentation pathway under Collision-Induced Dissociation (CID) is highly predictable. The primary neutral losses are water (-18 Da) and carbon dioxide (-44 Da), which are diagnostic for the carboxylic acid moiety. Higher collision energies result in the cleavage of the inter-ring C-C bond, yielding a stable thiophene cation.
Table 3: HRMS (ESI-TOF, Positive Mode) Peak Assignments
| m/z (Observed) | Formula | Mass Error (ppm) | Assignment |
| 210.0225 | [C 9 H 8 NO 3 S] + | < 2.0 | Protonated molecular ion [M+H]+ |
| 192.0120 | [C 9 H 6 NO 2 S] + | < 2.0 | Loss of water [M+H−H2O]+ |
| 166.0327 | [C 8 H 8 NS] + | < 2.0 | Decarboxylation [M+H−CO2]+ |
| 82.9955 | [C 4 H 3 S] + | < 5.0 | Thiophene ring cleavage fragment |
Experimental Workflows & Visualizations
To ensure data integrity, structural elucidation must follow a strict, self-validating analytical workflow.
Standardized analytical workflow for structural elucidation of isoxazole derivatives.
Proposed ESI-MS positive ion fragmentation pathway for the target compound.
Standardized Experimental Protocols (Self-Validating)
The following protocols are designed to be self-validating, ensuring that the spectral data collected is free from instrumental artifacts or sample degradation.
Protocol A: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve precisely 15.0 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% (v/v) tetramethylsilane (TMS).
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Causality: DMSO- d6 is selected due to the high polarity of the carboxylic acid, preventing aggregation. TMS serves as an internal self-validating reference (0.00 ppm) to correct for temperature-dependent solvent shifts.
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Probe Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Execute Automated Tuning and Matching (ATMA) for both 1 H and 13 C channels.
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Causality: This ensures maximum radiofrequency (RF) power transfer to the sample, optimizing the signal-to-noise ratio (SNR) and validating hardware readiness.
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Locking and Shimming: Lock onto the deuterium signal of DMSO- d6 . Perform 3D gradient shimming (TopShim).
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System Validation: The protocol is self-validating if the lock level stabilizes >80% and the TMS peak exhibits a line width at half height (LWHH) of <1.0 Hz, confirming magnetic field homogeneity.
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Acquisition Parameters:
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1 H NMR: Acquire 16 transients using a 30° flip angle (zg30) with a 2.0 s relaxation delay ( D1 ).
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13 C NMR: Acquire 1024 transients using power-gated broadband proton decoupling (zgpg30). Set D1 to 3.0 s.
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Causality: The extended delay ensures complete relaxation of the quaternary isoxazole and carboxyl carbons, allowing for accurate peak detection and preventing signal suppression.
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Protocol B: ATR-FTIR Spectroscopy
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Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a 32-scan background spectrum at 4 cm −1 resolution.
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System Validation: A flat baseline with no residual organic peaks validates a contamination-free optical path.
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Sample Application: Deposit 2 mg of the solid compound directly onto the crystal. Engage the pressure anvil until the clutch clicks.
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Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the ATR element, maximizing the evanescent wave penetration and preventing spectral distortion.
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Data Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
Protocol C: HRMS (ESI-TOF) Analysis
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System Calibration: Infuse a low-concentration tuning mix in positive ion mode.
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System Validation: The system is validated for acquisition only when the mass accuracy of the calibrant ions falls below 2.0 ppm.
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Blank Injection: Inject a solvent blank (50:50 MeOH:H 2 O with 0.1% formic acid).
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Causality: This step is critical to establish a baseline and prove the absence of column carryover or background isobaric interferences at the target m/z.
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Sample Acquisition: Dilute the analyte to 1 µg/mL in the mobile phase. Infuse at 10 µL/min. Apply a capillary voltage of 3500 V and a fragmentor voltage of 120 V.
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Causality: 120 V is optimized to maintain the intact [M+H]+ ion while providing sufficient energy to observe primary structural fragments (e.g., loss of H 2 O), confirming the molecular structure in a single run.
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References
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Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry, 84(23), 15567-15577 (2019).[Link]
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Sochacka-Ćwikła, A., et al. "Novel Isoxazole-Based Antifungal Drug Candidates." Molecules, 27(17), 5612 (2022).[Link]
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National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST Standard Reference Database. [Link]
